1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent. The uniqueness of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE lies in its specific structural features and the potential for diverse biological activities
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C22H21N3OS/c1-16-14-19(17-8-3-2-4-9-17)24-22(23-16)27-15-21(26)25-13-7-11-18-10-5-6-12-20(18)25/h2-6,8-10,12,14H,7,11,13,15H2,1H3 |
InChI Key |
QXNQRBRESNGONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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